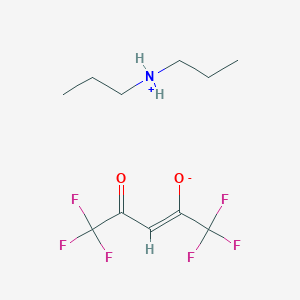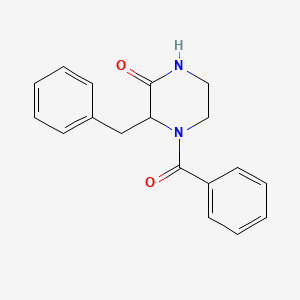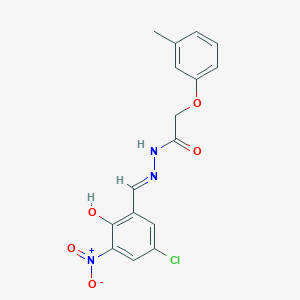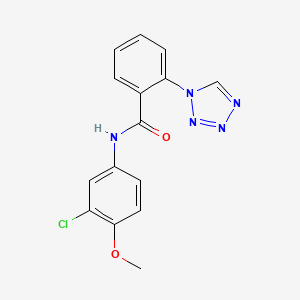![molecular formula C18H19N5O2 B6131728 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B6131728.png)
2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine, also known as FPTQ, is a novel compound that has gained significant interest in scientific research due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine exerts its pharmacological effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of COX-2 and PDE4, which are involved in the production of inflammatory mediators such as prostaglandins and cytokines. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine inhibits viral replication by targeting viral proteins and interfering with viral entry and replication.
Biochemical and Physiological Effects:
2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine also induces cell death in cancer cells and inhibits viral replication. Moreover, 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has been found to enhance memory and cognitive function by modulating the activity of neurotransmitters such as acetylcholine.
Advantages and Limitations for Lab Experiments
2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has several advantages for lab experiments. It has been shown to exhibit potent pharmacological effects at low concentrations, making it a promising candidate for drug development. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine is also relatively stable and can be easily synthesized using standard organic chemistry techniques. However, 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has not been extensively studied in vivo, and its safety profile has not been fully established.
Future Directions
There are several future directions for the study of 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine. One potential application of 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has also shown promise as a potential anti-cancer and anti-viral agent. Future studies could focus on optimizing the synthesis method for 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine and evaluating its safety and efficacy in preclinical and clinical trials. Moreover, the development of 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine derivatives with improved pharmacokinetic properties could further enhance its therapeutic potential.
Synthesis Methods
2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine can be synthesized using a multi-step process, which involves the reaction of various chemical compounds such as pyridine, furoic acid, and piperidine. The synthesis method for 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine is complex and requires expertise in organic chemistry. However, the yield of 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine can be optimized by using the appropriate reaction conditions and purification techniques.
Scientific Research Applications
2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has also been found to induce cell death in cancer cells and inhibit viral replication.
properties
IUPAC Name |
furan-2-yl-[3-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(17-7-4-10-25-17)22-9-3-5-14(11-22)12-23-13-16(20-21-23)15-6-1-2-8-19-15/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZYDBMWPDDSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)CN3C=C(N=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6131668.png)

![1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6131676.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)



![2-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B6131712.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
![1-[(1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6131738.png)